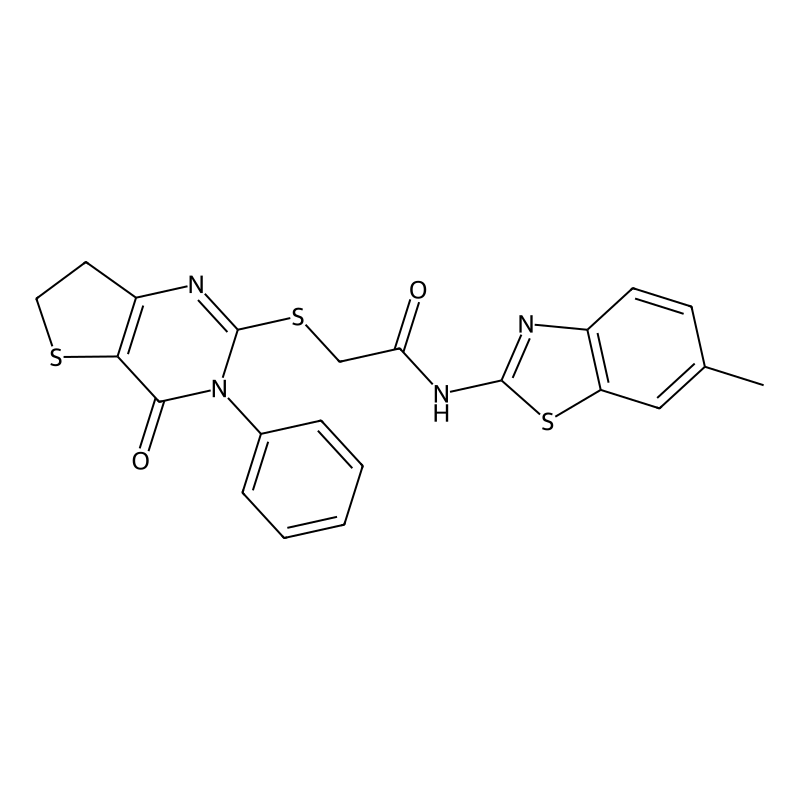

IWP-2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Primary Mechanism: Inhibition of Wnt Production

IWP-2 is classified as an Inhibitor of Wnt Production. Its primary, well-established target is Porcupine (Porcn), a membrane-bound O-acyltransferase located in the endoplasmic reticulum [1] [2] [3].

- Role of Porcn: Porcn catalyzes the palmitoylation of Wnt proteins. This lipid modification is essential for Wnt secretion and its ability to activate signaling pathways [2] [4].

- Action of this compound: By inhibiting Porcn, this compound selectively blocks the palmitoylation and subsequent secretion of all Wnt ligands [1] [3]. This effectively stops the autocrine and paracrine Wnt signaling from the "Wnt-producing cell" [2].

Secondary Mechanism: CK1δ Inhibition

Subsequent research has revealed that this compound also potently inhibits Casein Kinase 1 delta (CK1δ) [5] [6].

- Mechanism: this compound acts as an ATP-competitive inhibitor of CK1δ, directly binding to its ATP-binding pocket [5].

- Context: This activity is significant because CK1δ is a component of the β-catenin destruction complex within the "Wnt-receiving cell." The biological effects observed in some studies may result from the combined inhibition of both Porcn and CK1δ [5].

Quantitative Data on this compound Targets and Cellular Activity

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Potency (IC₅₀)

| Target / Assay | IC₅₀ Value | Description |

|---|---|---|

| Porcn [1] | 27 nM | Cell-free assay; inhibition of Wnt processing and secretion. |

| CK1δ [1] [6] | 40 nM | Cell-free assay; inhibition of the gatekeeper mutant M82FCK1δ. |

Table 2: Antiproliferative Activity (EC₅₀) Antiproliferative activity against various human cancer cell lines after 48 hrs, measured by MTT assay [1] [6].

| Cell Line | Cancer Type | EC₅₀ (μM) |

|---|---|---|

| MIA PaCa-2 | Pancreatic | 1.90 |

| SW620 | Colorectal | 1.90 |

| Capan-1 | Pancreatic | 2.05 |

| PANC-1 | Pancreatic | 2.33 |

| HEK293 | Embryonic Kidney | 2.76 |

| HT-29 | Colorectal | 4.67 |

Experimental Evidence & Applications

This compound has been utilized in diverse research contexts, validating its mechanism and revealing its physiological effects.

- Cancer Research: In gastric cancer, this compound suppressed the Wnt/β-catenin signaling pathway in MKN28 cells, as shown by decreased TCF/LEF transcriptional activity and downregulation of downstream targets (c-MYC, CCND1, BIRC5). This led to reduced cell proliferation, migration, invasion, and increased caspase 3/7 activity [2].

- Neuropathic Pain: In a rat model of chronic constriction injury (CCI), intrathecal administration of this compound alleviated pain behaviors. The study demonstrated that this compound exerted its effect by inactivating the Wnt/β-catenin pathway in the dorsal root ganglion [7].

- Developmental Biology: Treatment of porcine somatic cell nuclear transfer (SCNT) embryos with this compound inactivated Wnt signaling, reflected in the low expression of target genes, and impaired blastocyst hatching [8].

Pathway and Experimental Workflow

The following diagram illustrates the dual-mechanism of action of this compound and its consequences on the canonical Wnt/β-catenin signaling pathway.

This compound inhibits Wnt secretion via Porcn and directly targets CK1δ in the receiving cell.

The typical experimental workflow for validating this compound's effect on Wnt signaling is outlined below.

A general workflow for testing this compound, from cell treatment to functional and mechanistic analysis.

Key Considerations for Researchers

- Dual Target Interpretation: When designing experiments and interpreting results, consider that observed phenotypes may arise from the combined inhibition of both Porcn (blocking global Wnt secretion) and CK1δ (affecting downstream signaling in receiving cells) [5].

- Working Concentration: The effective concentration varies by model. While functional inhibition of Porcn can occur at nanomolar levels (e.g., 30 nM in reporter assays [1]), antiproliferative effects in cancer cell lines are typically observed in the low micromolar range (1-5 μM) [1] [6].

- Solubility and Storage: this compound is typically dissolved in DMSO to make a stock solution (e.g., 2.5-5 mg/mL). The powder and reconstituted stock should be protected from light and stored at -20°C [3] [4] [6].

References

- 1. selleckchem.com/products/ iwp - 2 .html [selleckchem.com]

- 2. Inhibition of the Wnt palmitoyltransferase porcupine ... [pmc.ncbi.nlm.nih.gov]

- 3. Wnt Antagonist II, IWP - 2 [sigmaaldrich.com]

- 4. Stemgent Stemolecule Wnt Inhibitor this compound (2mg) [store.reprocell.com]

- 5. Discovery of Inhibitor of Wnt Production 2 (this compound) and ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | Wnt Production Inhibitor [medchemexpress.com]

- 7. Effect of Wnt signaling pathway on pathogenesis and intervention of... [spandidos-publications.com]

- 8. impairs the development of porcine somatic cell nuclear transfer... IWP 2 [pmc.ncbi.nlm.nih.gov]

Core Characteristics of IWP-2

The following table summarizes the key biochemical and physical properties of IWP-2.

| Property | Description |

|---|---|

| Primary Target (Wnt Pathway) | Porcupine (Porcn), a membrane-bound O-acyltransferase [1] [2] [3] |

| Primary Mechanism | Prevents palmitoylation of Wnt ligands, crucial for their secretion and activity [1] [3] [4] |

| Secondary Target | Casein Kinase 1 delta (CK1δ) [1] [5] [2] |

| Secondary Mechanism | ATP-competitive inhibitor of CK1δ [1] [6] [7] |

| IC₅₀ for Porcupine (Wnt Inhibition) | 27 nM (in cell-free assays) [5] [2] [3] |

| IC₅₀ for CK1δ (Kinase Inhibition) | 40 nM (for M82F CK1δ mutant) [1] [5] [2] |

| Molecular Weight | 466.60 g/mol [5] [2] [4] |

| Chemical Formula | C₂₂H₁₈N₄O₂S₃ [5] [2] [4] |

| CAS Number | 686770-61-6 [5] [2] [4] |

Experimental Data and Protocols

This compound has been utilized in various experimental settings, from in vitro cell-based assays to in vivo models. The table below outlines key experimental findings and conditions as reported in the literature.

| Application / Observation | Experimental Details | Key Findings / Outcomes |

|---|

| Inhibition of Wnt Signaling | • Cell Line: L-Wnt3A or HEK293T [5] [3] • Concentration: 5 µM [5] • Incubation Time: 24 hours [5] | Blocks Wnt-dependent phosphorylation of LRP6 and Dvl2, prevents β-catenin accumulation [5] [3]. | | Anti-Proliferative Activity | • Assay: MTT assay [2] [3] • Cell Lines: Various cancer lines (e.g., MIA PaCa-2, SW620, PANC-1) [2] [3] • Incubation Time: 48 hours [2] [3] | Inhibits cell viability with EC₅₀ values in the low micromolar range (e.g., 1.9 µM for MIA PaCa-2 and SW620; 2.33 µM for PANC-1) [2] [3]. | | In Vivo Efficacy | • Model: C57BL/6 mice [2] • Dose: 20 mg/kg [2] • Route: Intravenous (I.V.) [2] • Frequency: Every two days [2] | Reduces uptake of foreign particles and pathogenic bacteria; modulates cytokine levels (reduces TNF-α and IL-6, increases IL-10) [2]. | | CK1δ Inhibition in Cells | • Cell Line: Panc-1 cells [2] • Concentration: 2.33 µM (EC₅₀ for proliferation) [2] • Incubation Time: 48 hours [2] | Reduces CK1δ kinase activity to approximately 66% of residual activity compared to untreated cells [2]. |

Mechanism of Action and Signaling Pathway

The diagram below illustrates the dual inhibitory action of this compound on the Wnt secretion pathway and CK1δ kinase activity.

This diagram shows how this compound exerts its effects by two primary mechanisms:

- Inhibition of Wnt Secretion: this compound directly targets Porcupine (Porcn), inhibiting its ability to add a necessary palmitoyl group to Wnt ligands [1] [2] [3]. This prevents the proper secretion of Wnt proteins, thereby blocking autocrine and paracrine Wnt signaling [3].

- Inhibition of CK1δ Kinase: this compound acts as an ATP-competitive inhibitor of Casein Kinase 1 delta (CK1δ) [1] [6] [7]. CK1δ is implicated in phosphorylating various substrates, including the TDP-43 protein, whose aberrant phosphorylation is a hallmark of diseases like Amyotrophic Lateral Sclerosis (ALS) [8].

Research Implications and Therapeutic Potential

The dual activity of this compound makes it a valuable tool in chemical biology and drug discovery.

- Tool Compound: this compound is widely used in stem cell and organoid research to modulate Wnt signaling and control cell fate decisions [5]. It also helps dissect CK1δ-specific functions in various signaling cascades.

- Therapeutic Potential: The inhibition of CK1δ is a promising strategy for therapeutic intervention. Research indicates that CK1δ is a key regulator of the pathological phosphorylation of TDP-43, a critical protein in ALS [8]. Inhibiting CK1δ with compounds like this compound could theoretically reduce this aberrant phosphorylation and its associated neurotoxicity [8].

- Drug Development: The discovery that this compound inhibits CK1δ has spurred a medicinal chemistry approach to develop improved IWP-derived CK1 inhibitors with potentially better potency and selectivity [1] [6].

References

- 1. Discovery of Inhibitor of Wnt Production 2 ( IWP - 2 ) and Related... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Wnt Production Inhibitor [medchemexpress.com]

- 3. This compound | Wnt/beta-catenin inhibitor | Mechanism [selleckchem.com]

- 4. - IWP | CAS 686770-61-6 | SCBT - Santa Cruz Biotechnology 2 [scbt.com]

- 5. - IWP | Wnt pathway 2 | inhibitor | TargetMol CK 1 δ inhibitor [targetmol.com]

- 6. Discovery of Inhibitor of Wnt Production 2 ( IWP - 2 ) and Related... [semanticscholar.org]

- 7. Discovery of Inhibitor of Wnt Production 2 (this compound) and ... [figshare.com]

- 8. Inhibition of Casein Kinase 1δ as a Novel Therapeutic ... [pmc.ncbi.nlm.nih.gov]

IWP-2 Discovery and Mechanism of Action

IWP-2 was first identified in a high-throughput screen of 200,000 compounds as a potent inhibitor of Wnt processing and secretion [1]. It belongs to a class of small molecules known as Inhibitors of Wnt Production (IWPs).

- Primary Target: this compound specifically targets Porcupine (Porcn), a membrane-bound O-acyltransferase (MBOAT) [1] [2] [3].

- Mechanism: Porcn catalyzes the palmitoylation of Wnt proteins, a crucial post-translational modification required for their secretion and functional activity. By inhibiting Porcn, this compound prevents Wnt ligand palmitoylation, thereby blocking the secretion of all Wnt ligands and subsequent activation of Wnt signaling pathways [1] [2].

- Potency: Its half-maximal inhibitory concentration (IC₅₀) for Wnt signaling is 27 nM [2] [3].

- Secondary Target: this compound is also an ATP-competitive inhibitor of casein kinase 1 delta (CK1δ), with an IC₅₀ reported as 40 nM or 317 nM in different studies [2] [3].

The following diagram illustrates the Wnt signaling pathway and the mechanism of this compound action:

This compound inhibits Porcupine to block Wnt ligand secretion, preventing downstream pathway activation.

Quantitative Profiling of this compound

The tables below summarize key quantitative data for this compound, including inhibitory concentrations and cellular effects.

Table 1: In Vitro Inhibitory Profile of this compound

| Target / Assay | IC₅₀ / EC₅₀ | Description |

|---|---|---|

| Porcn (Wnt Signaling) | 27 nM | Inhibits Wnt processing and secretion [2] [3]. |

| CK1δ (Kinase) | 40 nM [2] | ATP-competitive inhibitor (gatekeeper mutant M82F CK1δ). |

| CK1δ (Kinase) | 317 nM [3] | Alternative reported IC₅₀ value. |

Table 2: Cellular Activity of this compound in Various Cell Lines

| Cell Line | Assay / Effect | EC₅₀ / Outcome | Description |

|---|---|---|---|

| HEK293 | Antiproliferative activity | 2.76 µM [2] | 48-hour MTT assay. |

| CAPAN-1 | Antiproliferative activity | 2.05 µM [2] | 48-hour MTT assay. |

| PANC-1 | CK1δ kinase activity | ~66% residual activity [2] | Treated with 2.33 µM for 48 hrs. |

| Mouse Embryonic Kidneys | Branching morphogenesis | Significant reduction at 10 nM [1] | Ex vivo culture model of Wnt signaling. |

Structure-Activity Relationship (SAR) and Analog Development

Medicinal chemistry efforts following this compound's discovery revealed key structural insights and led to more potent analogs [1].

- Core Scaffold: The phthalazinone (in IWP-1) and pyrimidinone (in this compound, -3, -4) moieties are interchangeable scaffolding motifs [1].

- Key Binding Motif: The benzothiazole group is a conserved motif critical for binding to Porcn's hydrophobic pocket. Removal of the 6-position substituent (R1=H) on this ring led to a drastic loss of activity, while larger groups like -Cl and -CF₃ improved potency [1].

- Solvent-Exposed Region: The phenyl group tolerates various electronic and steric modifications, and this region can be used to attach probes (e.g., biotin, Cy3 conjugates) without losing activity [1].

- Advanced Analogs: Replacing the benzothiazole with a biphenyl system yielded highly potent inhibitors. For example, the 4-biphenyl derivative (20) was 40 times more potent than this compound, and the even more optimized compound IWP-L6 (27) achieved sub-nanomolar potency (EC₅₀ = 0.3 nM in mouse fibroblasts) [1].

Experimental Applications & Protocols

This compound is a well-established tool compound used to investigate Wnt signaling in diverse biological models.

- In Cell-Based Studies: this compound is typically used in the low nanomolar to micromolar range (e.g., 0.05 µM to 5 µM), dissolved in DMSO [1] [4] [5].

- In Zebrafish Embryos: this compound and its more potent analog IWP-L6 inhibit Wnt/β-catenin-dependent processes like posterior axis formation at low micromolar concentrations [1].

- In Bacterial Clearance Assay: J774A.1 macrophage cells were infected with bacteria for 1 hour, then treated with 0.05 µM this compound for 24 hours to assess the role of endogenous Wnt production in bacterial killing [4].

- In Embryo Development: Porcine somatic cell nuclear transfer (SCNT) embryos treated with this compound showed impaired blastocyst development and hatching, demonstrating the role of Wnt signaling in early embryogenesis [5].

Key Technical Considerations for Researchers

- Specificity Note: While this compound is a potent Porcn inhibitor, researchers should be aware of its off-target activity against CK1δ when designing experiments and interpreting results, particularly in systems where CK1 is involved [2].

- Metabolic Stability: Advanced analogs like IWP-L6 show species-dependent metabolic stability. They are stable in human plasma but rapidly cleaved in rodent plasma by carboxylesterases, which is a crucial consideration for in vivo studies [1].

- Handling and Storage: this compound is typically supplied as a solid and is soluble in DMSO. Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles [2].

The publicly available data on this compound provides a strong foundation for its use as a research tool. For a complete synthetic route, consulting specialized medicinal chemistry literature or patent databases would be the next step.

References

- 1. The Development of Highly Potent Inhibitors for Porcupine [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Wnt Production Inhibitor [medchemexpress.com]

- 3. This compound | Porcn inhibitor | Axon 4370 [axonmedchem.com]

- 4. Wnt5A Signaling Promotes Defense Against Bacterial ... [pmc.ncbi.nlm.nih.gov]

- 5. IWP2 impairs the development of porcine somatic cell ... [spandidos-publications.com]

Mechanism of Action and Biological Profile

IWP-2 is a potent small-molecule inhibitor that targets the Wnt signaling pathway. The table below summarizes its primary targets and cellular effects based on the search results [1] [2] [3].

| Target/Parameter | Description |

|---|---|

| Primary Target | Porcupine (PORCN), a membrane-bound O-acyltransferase (MBOAT) [1] [3]. |

| Primary Mechanism | Inhibits PORCN-mediated palmitoylation of Wnt proteins, a post-translational modification essential for Wnt secretion and activity [2] [3] [4]. |

| IC₅₀ for Wnt Pathway | 27 nM (in a cell-free assay) [1] [3] [4]. |

| Secondary Target | Casein Kinase 1 Delta (CK1δ) [2] [3]. |

| IC₅₀ for CK1δ | 40 nM (for the M82FCK1δ gatekeeper mutant) [2] [3]. |

| Key Cellular Effects | Alters stem cell differentiation; inhibits cancer cell proliferation, migration, and invasion; induces caspase 3/7 activity [1] [5]. |

The following diagram illustrates the mechanism by which this compound inhibits the canonical Wnt/β-catenin signaling pathway.

Experimental Protocols and Applications

This compound is widely used in research to modulate the Wnt pathway. Here are some key experimental setups and their outcomes.

| Application / Protocol | Key Details & Conditions | Observed Outcome / Utility |

|---|---|---|

| Cardiomyocyte Differentiation | Human pluripotent stem cells (hPSCs) treated with CHIR 99021 (GSK-3β inhibitor) followed by this compound [1]. | Efficiently generates cardiomyocytes; used in heart-forming organoid models [1]. |

| Gastric Cancer (in vitro) | MKN28 cell line treated with 10-50 µM this compound for up to 4 days [5] [4]. | Suppressed proliferation, migration, invasion; increased apoptosis; downregulated Wnt target genes (c-MYC, CCND1) [5] [4]. |

| Embryonic Development | Porcine somatic cell nuclear transfer (SCNT) embryos cultured in medium with 5.0 µM this compound [6]. | Inactivated Wnt signaling in blastocysts; impaired blastocyst hatching [6]. |

| In Vivo Administration | C57BL/6 mice injected intraperitoneally with 200 µL of this compound-liposome 2 hours prior to immune challenge [2] [4]. | Reduced bacterial uptake by phagocytes; modulated cytokine release (↓TNF-α, IL-6; ↑IL-10) [2] [4]. |

Practical Considerations for Research Use

For laboratory work with this compound, here are some essential technical notes gathered from the search results.

- Solubility: this compound is typically dissolved in DMSO. One supplier reports a maximum solubility of 2.33 mg/mL (5 mM) in DMSO, sometimes requiring gentle warming [1]. Another notes solubility >10 mM in DMSO and also lists DMF as an alternative solvent with solubility of 12.5 mg/mL [3] [4].

- Stability: It is recommended to store the powder at -20°C. Once dissolved in DMSO, stock solutions should be aliquoted and stored at -80°C to maximize stability, with use within one month for -20°C stocks [3].

- Purity: Commercial this compound is generally available with a purity of ≥98% (by HPLC) [1].

References

- 1. 98% (HPLC) | 3533 | Tocris Bioscience IWP 2 [tocris.com]

- 2. - IWP | inhibitor of Porcn-mediated Wnt palmitoylation 2 [invivochem.com]

- 3. This compound | Wnt Production Inhibitor [medchemexpress.com]

- 4. This compound - Wnt Production and PORCN Inhibitor [apexbt.com]

- 5. Inhibition of the Wnt palmitoyltransferase porcupine ... [pmc.ncbi.nlm.nih.gov]

- 6. impairs the development of porcine somatic cell nuclear transfer... IWP 2 [pmc.ncbi.nlm.nih.gov]

Mechanism of Action and Signaling Pathway

The following diagram illustrates the Wnt signaling pathway and the points where IWP-2 exerts its inhibitory effects.

This compound inhibits Wnt protein palmitoylation by Porcupine and subsequent secretion.

Key Experimental Applications and Protocols

This compound is a versatile tool in biological research. The table below details its use in key experimental contexts.

| Research Area | Cell/Model System | Typical Working Concentration | Treatment Protocol & Key Findings |

|---|---|---|---|

| Cancer Research | Gastric cancer cell line MKN28 [1] | 30 µM | Protocol: Treated cells in culture. Findings: Significantly decreased cell proliferation, migration, and invasion; elevated caspase 3/7 activity; downregulated Wnt/β-catenin pathway transcriptional activity and target genes (e.g., AXIN2, C-MYC, CCND1) [1]. |

| Stem Cell & Developmental Biology | In vitro fertilization (IVF) mouse embryos [2] | Not specified | Protocol: Treatment during the peri-implantation stage. Findings: Promoted redistribution of histone modifications (H3K27ac, H3K27me3); improved embryo implantation and intrauterine development; ameliorated offspring metabolic abnormalities [2]. |

| Stem Cell & Developmental Biology | Porcine somatic cell nuclear transfer (SCNT) embryos [3] | 5.0 µM | Protocol: Embryos transferred into culture medium with this compound after electrical activation. Findings: Inactivated Wnt signaling in blastocysts; reflected by low expression of c-Myc and PPARδ; impaired blastocyst hatching, indicating the pathway's importance for development [3]. |

| Cardiomyocyte Differentiation | Human pluripotent stem cells (hPSCs) [4] | Used in protocols with CHIR 99021 (a GSK-3 inhibitor) | Protocol: Often used after initial CHIR activation in a sequential protocol to robustly direct differentiation. Findings: Promotes differentiation of hPSCs into cardiomyocytes; used to generate heart-forming organoids [4]. |

Practical Considerations for In Vitro Use

For laboratory research, please note the following technical details:

- Solubility: this compound is typically soluble in DMSO at 2-5 mM. Stock solutions should be prepared with gentle warming if precipitate is observed [5] [4].

- Storage: Store the powder at 4°C, protected from light. Aliquot and store stock solutions at -20°C, protected from light [5].

- Cellular Toxicity: A cytotoxicity assay is recommended to determine the optimal concentration for your specific cell type. Note that this compound inhibits cell proliferation with EC₅₀ values in the single-digit µM range for various cancer cell lines (e.g., 1.9 µM for MIAPaCa-2 and SW620 cells; 2.33 µM for PANC-1 cells) [6] [7].

- Control Experiments: Given its identified activity against CK1δ, researchers should design appropriate controls to confirm that observed phenotypic effects are due to the inhibition of Wnt secretion and not off-target kinase inhibition [8].

References

- 1. Inhibition of the Wnt palmitoyltransferase porcupine ... [pmc.ncbi.nlm.nih.gov]

- 2. Persistent Wnt signaling affects IVF embryo implantation ... [sciencedirect.com]

- 3. IWP2 impairs the development of porcine somatic cell nuclear ... [pmc.ncbi.nlm.nih.gov]

- 4. IWP 2 | PORCN [tocris.com]

- 5. 04-0034 - Stemolecule™ Wnt Inhibitor this compound [reprocell.com]

- 6. This compound | Wnt Production Inhibitor [medchemexpress.com]

- 7. This compound | Wnt/beta-catenin inhibitor | Mechanism [selleckchem.com]

- 8. Discovery of Inhibitor of Wnt Production 2 (this compound) and ... [pubmed.ncbi.nlm.nih.gov]

Molecular Mechanism of Action

The following diagram illustrates how IWP-2 disrupts the Wnt signaling pathway at the level of ligand secretion.

This compound acts by directly binding to and inhibiting the enzyme Porcupine (Porcn). Porcn is responsible for adding a palmitoyl group to Wnt proteins, a critical step that enables them to exit the secretory pathway and activate signaling on target cells [1] [2] [3]. By blocking this process, this compound effectively reduces the levels of active, secreted Wnt ligands, thereby dampening Wnt signaling in a cell's environment.

Biological & Experimental Data

This compound exhibits specific effects in cellular and animal models, as detailed below.

Table 2: Cellular and In Vivo Effects of this compound

| Context | Observed Effect | Experimental Details | Source |

|---|---|---|---|

| Neuropathic Pain (Rat Model) | Ameliorated pain behavior; reduced synaptic plasticity in dorsal root ganglion. | Intrathecal injection in CCI (chronic constriction injury) model. | [4] |

| Gastric Cancer (MKN28 cells) | Suppressed proliferation, migration, invasion; downregulated Wnt/β-catenin target genes. | 10-50 μM treatment for four days. | [5] [6] |

| Stem Cell Differentiation | Promoted efficient differentiation of hPSCs into Calretinin interneurons (~80% purity). | Used at 1 μM alongside SHH and purmorphamine. | [7] |

| Colorectal Cancer (Caco-2 cells) | Negated the pro-invasive effect of WISP2 knockout. | Used at 2.5 nM and 25 nM in invasion assays. | [8] |

| Immune Response (Mouse Model) | Reduced uptake of E. coli and beads; modulated cytokine secretion (↓TNF-α, IL-6; ↑IL-10). | Intraperitoneal injection of this compound-liposomes. | [2] [6] |

Key Experimental Protocols

The provided methodologies from the search results illustrate how this compound is applied in different research contexts.

1. In Vitro Cell Culture and Treatment This is a generalized protocol for treating cells with this compound, based on its use in various cell-based assays [5] [1] [8].

- Compound Preparation: this compound is typically dissolved in DMSO to create a stock solution (e.g., 10-100 mM) [6].

- Cell Seeding: Plate cells in an appropriate culture medium and allow them to adhere overnight.

- Treatment: Replace the medium with fresh medium containing the desired concentration of this compound. Common working concentrations range from nanomolar to low micromolar (e.g., 1 μM for differentiation [7], 2.33-8.96 μM for anti-proliferative assays [1] [2]).

- Incubation: Incubate cells for the required duration (e.g., 48 hours for viability assays [1], or over several days for differentiation studies [7]).

2. In Vivo Administration in a Rodent Pain Model This protocol is derived from a study investigating neuropathic pain [4].

- Animal Model: Establish a neuropathic pain model in rats, such as the Chronic Constriction Injury (CCI) model.

- Drug Administration: Administer this compound via intrathecal injection into the lumbar region (L4-L6) to target the dorsal root ganglion directly.

- Dosing: The study used different doses to observe a dose-dependent effect.

- Behavioral Testing: Assess pain responses by measuring Paw Withdrawal Thermal Latency and Paw Withdrawal Mechanical Threshold at various time points post-injection.

3. Inhibition of Wnt/β-catenin Signaling in Reporter Assays This method is used to quantify the inhibitory effect of this compound on the canonical Wnt pathway [1].

- Cell Line: Use cells stably transfected with a Wnt-responsive reporter, such as HEK293T cells with a Super-top flash reporter construct.

- Transfection & Stimulation: Transfect cells with a Wnt-expressing vector (e.g., Wnt3A) to activate the pathway.

- Compound Treatment: Treat cells with this compound (e.g., for 22 hours).

- Measurement: Perform a Dual Luciferase Reporter Assay to measure the suppression of Wnt/β-catenin signaling activity.

References

- 1. This compound | Wnt/beta-catenin inhibitor | Mechanism [selleckchem.com]

- 2. This compound | Wnt Production Inhibitor [medchemexpress.com]

- 3. The Development of Highly Potent Inhibitors for Porcupine [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Wnt signaling on pathogenesis and intervention of... pathway [pubmed.ncbi.nlm.nih.gov]

- 5. - IWP 686770-61-6_Wntbeta-catenin_Cytoskeletal... 2 [peptidedb.com]

- 6. This compound - Wnt Production and PORCN Inhibitor [apexbt.com]

- 7. Directed and efficient generation of calretinin interneurons ... [pmc.ncbi.nlm.nih.gov]

- 8. A Role for WISP in Colorectal Cancer Cell Invasion and Motility [cgp.iiarjournals.org]

Biochemical Target and IC50 Values

IWP-2 functions by inactivating Porcn, a membrane-bound O-acyltransferase (MBOAT), thereby selectively inhibiting the palmitoylation of Wnt proteins—a post-translational modification essential for their secretion and activity [1] [2] [3]. It is also a known ATP-competitive inhibitor of Casein Kinase 1 delta (CK1δ) [1] [2].

The table below summarizes its primary biochemical targets and potencies:

| Target | IC₅₀ Value | Experimental Context |

|---|---|---|

| Wnt pathway activity [1] [2] [3] | 27 nM | Cell-free assay |

| CK1δ (M82F mutant) [1] [2] | 40 nM | Cell-free assay |

| Porcn (Porcupine) [2] [3] | 27 nM | Prevents Wnt ligand palmitoylation |

Cellular Efficacy and Antiproliferative Data

In cellular assays, this compound inhibits Wnt-dependent signaling and demonstrates antiproliferative effects across various cancer cell lines, typically in the low micromolar range [1] [2].

| Cell Line | Assay Type | EC₅₀ / Value | Incubation Time |

|---|---|---|---|

| MIA PaCa-2 (Pancreatic Cancer) [1] [2] | Antiproliferative (MTT) | 1.9 µM | 48 hrs |

| SW-620 (Colon Cancer) [1] [2] | Antiproliferative (MTT) | 1.9 µM | 48 hrs |

| PANC-1 (Pancreatic Cancer) [1] [2] | Antiproliferative (MTT) | 2.33 µM | 48 hrs |

| CAPAN-1 (Pancreatic Cancer) [1] [2] | Antiproliferative (MTT) | 2.05 µM | 48 hrs |

| HEK293 (Embryonic Kidney) [1] [2] | Antiproliferative (MTT) | 2.76 µM | 48 hrs |

| HT-29 (Colon Cancer) [1] [2] | Antiproliferative (MTT) | 4.67 µM | 48 hrs |

| Gastric Cancer MKN28 [3] [4] | Proliferation/Migration | 10-50 µM | 4 days |

Experimental Protocol Summary

Based on the literature, here are methodologies used to characterize this compound:

- TCF/LEF Reporter Gene Assay (Luciferase Assay): Used to measure the inhibition of Wnt/β-catenin signaling activity. One protocol treated HEK293T cells transfected with a Wnt3A-expressing vector and a Super-top flash reporter for 22 hours [1].

- Antiproliferative Assay (MTT): A standard method to determine the growth-inhibitory effects, typically with a 48-hour incubation period across various cell lines [1] [2].

- Functional Analysis in Gastric Cancer: In MKN28 gastric cancer cells, treatment with this compound (at 30 µM for 4 days) significantly suppressed proliferation, migration, and invasion, while also elevating caspase 3/7 activity and downregulating Wnt/β-catenin target genes [4].

- Western Blot Analysis: Used to detect downstream effects on Wnt pathway components. For example, in L-Wnt-STF cells, treatment with 5 µM this compound for 24 hours led to the analysis of proteins like β-catenin, Axin2, c-myc, Cyclin D1, and Survivin [1].

Mechanism of Action and Signaling Pathway

The following diagram illustrates the mechanism by which this compound inhibits the Wnt signaling pathway, providing a visual summary of the information detailed in the search results [1] [2] [4].

This compound inhibits Porcn to block Wnt secretion and downstream signaling. [1] [2] [4]

Research Applications and Key Insights

- Cancer Research: this compound has been shown to suppress proliferation, migration, and invasion in cancer cell lines (e.g., gastric, pancreatic) and downregulate oncogenic Wnt/β-catenin target genes like c-MYC and Cyclin D1 [1] [4].

- Regenerative Medicine & Stem Cell Biology: It is a critical tool for promoting cardiomyocyte differentiation from human pluripotent stem cells (hPSCs) and has been used in protocols to generate heart organoids and chemically-induced pluripotent stem cells [1] [5].

- In Vivo Considerations: While effective in cellular systems, this compound showed poor efficacy in a zebrafish fin regeneration model, potentially due to poor bioavailability or lack of conservation of its target in zebrafish [3]. However, studies in C57BL/6 mice demonstrated that this compound-liposome formulations administered intraperitoneally could reduce bacterial uptake and modulate cytokine secretion [2].

References

- 1. This compound | Wnt/beta-catenin inhibitor | Mechanism [selleckchem.com]

- 2. This compound | Wnt Production Inhibitor [medchemexpress.com]

- 3. This compound - Wnt Production and PORCN Inhibitor [apexbt.com]

- 4. Inhibition of the Wnt palmitoyltransferase porcupine ... [pmc.ncbi.nlm.nih.gov]

- 5. IWP 2 | PORCN [tocris.com]

Technical Guide: IWP-2 in Embryonic Development - Mechanisms, Applications, and Protocols

Introduction to IWP-2 and Its Molecular Mechanism

This compound (Inhibitor of Wnt Production-2) is a potent small-molecule inhibitor that targets the membrane-bound O-acyltransferase Porcupine (PORCN), effectively suppressing the palmitoylation and subsequent secretion of Wnt ligands in the canonical Wnt/β-catenin signaling pathway. The Wnt signaling pathway is evolutionarily conserved and critically regulates multiple aspects of embryonic development, including cell fate specification, axial patterning, morphogenesis, and tissue homeostasis. By precisely inhibiting Wnt ligand secretion, this compound serves as an indispensable research tool for interrogating Wnt function across various embryonic systems, from early embryogenesis to the differentiation of specialized tissues.

The strategic importance of this compound in developmental biology stems from its ability to modulate Wnt signaling dynamics with temporal precision, enabling researchers to dissect the pathway's roles at specific developmental windows. Unlike downstream inhibitors that target intracellular components of the Wnt pathway (e.g., tankyrase or β-catenin), this compound acts upstream by preventing Wnt ligands from reaching their receptors, thereby offering a cleaner mechanistic approach for distinguishing autonomous Wnt functions from other signaling cascades. This technical guide comprehensively details this compound's applications, experimental protocols, and quantitative data across embryonic development contexts, providing researchers with essential information for incorporating this tool into their experimental designs.

This compound Applications in Embryonic Development Models

Extensive research has demonstrated the critical importance of this compound across various embryonic development models, with its effects being highly dependent on developmental stage, species context, and treatment concentration. The table below systematically summarizes key findings from peer-reviewed studies:

Table 1: this compound Effects Across Embryonic Development Models

| Developmental Model | Concentration Range | Key Findings | Reference |

|---|---|---|---|

| Mouse IVF Embryos | Not Specified | Corrected persistent Wnt signaling, improved embryo implantation, ameliorated offspring metabolic abnormalities, and promoted histone modification redistribution (H3K27ac/H3K27me3). | [1] |

| Porcine SCNT Embryos | 5.0 µM | Inactivated Wnt signaling in blastocysts, reduced expression of Wnt targets (c-Myc, PPARδ), and significantly impaired blastocyst hatching. | [2] [3] |

| Human Pluripotent Stem Cells | Not Specified | Reduced heterogeneity in hESC cultures, stabilized Wnt-low hESC populations with enhanced neuroectodermal differentiation propensity (higher Pax6 expression). | [4] |

| Mouse Gastruloids | Used in signal-recording studies | Enabled tracing of Wnt signaling evolution, revealed cell sorting mechanism for anterior-posterior axis formation rather than reaction-diffusion patterning. | [5] |

| Neuronal Differentiation | Not Specified | Rescued neurodevelopmental delay in KDM5C-mutant iPSCs when applied during specific temporal windows, restoring proper intermediate progenitor generation. | [6] |

The concentration-dependent effects of this compound across different embryonic systems highlight the critical importance of dosage optimization for specific applications. The following table provides detailed quantitative information on this compound-mediated phenotypic outcomes:

Table 2: Quantitative Effects of this compound Treatment in Embryonic Systems

| System | Parameter Measured | Effect of this compound | Magnitude of Change |

|---|---|---|---|

| hESC Differentiation | Neuroectodermal marker (Pax6) | Upregulation | Significant increase |

| hESC Differentiation | Endodermal markers (CXCR4, Sox17) | Downregulation | 4-fold decrease |

| hESC Differentiation | Mesodermal markers (Brachyury, Mixl1) | Downregulation | 10-fold decrease |

| Porcine SCNT | Blastocyst hatching rate | Impaired | Significant reduction |

| Mouse IVF | Embryo implantation rate | Improved | Significant increase |

| KDM5C-mutant iPSCs | Intermediate progenitors (TBR2+ cells) | Rescued generation | Restored to near-normal levels |

This compound in Human Pluripotent Stem Cell Differentiation and Lineage Specification

This compound plays a pivotal role in manipulating human embryonic stem cell (hESC) fate decisions by modulating endogenous Wnt signaling activity. Research has demonstrated that hESC cultures exhibit significant heterogeneity in Wnt signaling levels, which correlates with distinct differentiation propensities. Wnt-high hESCs show markedly elevated expression of primitive streak and mesendodermal markers (Brachyury, Mixl1, Goosecoid, CXCR4, and Sox17), making them preferentially differentiate toward cardiac and endodermal lineages. Conversely, Wnt-low hESCs generated through this compound treatment express higher levels of the neuroectodermal marker Pax6 and demonstrate superior efficiency in generating neural lineages [4].

The mechanistic basis for this compound's effect on hESC differentiation stems from its ability to stabilize a Wnt-low population that would otherwise rapidly re-equilibrate to a heterogeneous mix in standard culture conditions. When researchers sorted and cultured pure populations of Wnt-low hESCs, the heterogeneity spontaneously re-established within a single passage, indicating a dynamic equilibrium in hESC cultures. However, maintaining cultures with this compound allowed for the stable expansion of the Wnt-low population, enabling more efficient and uniform differentiation toward neuroectodermal fates [4]. This approach significantly improves the efficiency of deriving specific cell types from hESCs, addressing a major challenge in regenerative medicine.

The effect of this compound on hESC differentiation is further modulated by culture conditions. Interestingly, while Wnt activation promotes differentiation in defined media (N2B27 and mTeSR1), it supports self-renewal in standard hESC conditions with serum replacement. This contextual effect underscores the importance of considering the complete culture system when applying this compound for directed differentiation protocols [4]. The addition of knockout serum replacement (KOSR) to defined media blocks Wnt-mediated differentiation without interfering with Wnt signal transduction, suggesting that serum components provide factors that maintain pluripotency even when Wnt signaling is activated [4].

This compound in Neurodevelopment and Cognitive Function

Recent research has revealed a critical role for this compound in rescuing neurodevelopmental delays associated with intellectual disability disorders. Studies using patient-derived induced pluripotent stem cells (iPSCs) with KDM5C mutations - a common cause of X-linked intellectual disability - demonstrated significant impairments in the generation of TBR2+ intermediate progenitors and subsequent neuronal differentiation. This neurodevelopmental delay was linked to premature upregulation of Wnt signaling during a specific temporal window, with misregulation of key Wnt pathway genes including WNT1, WNT3A, WNT10B, and the Wnt target gene AXIN2 [6].

This compound treatment during this critical developmental window effectively rescued the transcriptomic and chromatin landscapes in patient-derived cells, restoring proper timing of neurogenesis. When applied during days 7-30 of neuronal differentiation, this compound normalized Wnt signaling output and facilitated the transition of primary radial glial cells to intermediate progenitor cells, ultimately leading to proper neuronal generation. Remarkably, this transient Wnt inhibition during the specific developmental period also rescued behavioral changes in Kdm5c knockout mice, demonstrating the functional significance of precisely timed Wnt modulation [6]. These findings identify this compound as a valuable tool for investigating neurodevelopmental disorders and suggest that temporally controlled Wnt inhibition could represent a therapeutic strategy for certain forms of intellectual disability.

The mechanism by which KDM5C mutations affect Wnt signaling involves direct binding of KDM5C to regulatory regions of Wnt pathway genes, including CTNNB1 (encoding β-catenin) and FZD1. In mutant cells, loss of this regulation leads to elevated Wnt signaling during critical developmental windows. This compound counteracts this effect by blocking Wnt ligand secretion, effectively normalizing the developmental trajectory and enabling proper neuronal differentiation [6]. This research highlights the importance of precise temporal control in Wnt pathway modulation and demonstrates how this compound can be used to investigate such timing-dependent effects in neurodevelopment.

Experimental Protocols and Methodologies

This compound Treatment in Porcine SCNT Embryos

The protocol for evaluating this compound effects on somatic cell nuclear transfer (SCNT) embryos involves specific technical steps:

- Embryo Culture: Following electrical activation, reconstructed porcine SCNT embryos are transferred into PZM-3 medium supplemented with 5.0 μM this compound [2].

- Control Groups: Control SCNT embryos are maintained in PZM-3 without any treatment for comparative analysis [2].

- Evaluation Parameters: Treatment efficacy is assessed through blastocyst development rates, hatching efficiency, and molecular analysis of Wnt target gene expression (c-Myc and PPARδ) via RT-qPCR [2].

This protocol demonstrates that this compound effectively inactivates Wnt signaling in SCNT blastocysts, resulting in significantly reduced expression of canonical Wnt targets and impaired blastocyst hatching, indicating the importance of Wnt signaling for proper preimplantation development [2].

This compound in Stem Cell-Derived Embryo Models

Advanced embryo models provide a powerful platform for studying early development. The following diagram illustrates a protocol for establishing embryo models that recapitulate mouse embryogenesis:

Figure 1: Experimental workflow for generating embryo models that recapitulate mouse development from zygotic genome activation to gastrulation. This compound is not used in this protocol but similar principles of Wnt modulation are applied through XAV-939 [7].

While this specific protocol utilizes XAV-939 (a tankyrase inhibitor that targets β-catenin stabilization) rather than this compound, it demonstrates the importance of Wnt pathway modulation at specific developmental stages. The protocol employs CHIR99021 (a Wnt activator) during early stages and switches to XAV-939 (a Wnt inhibitor) during peri-implantation stages, highlighting the stage-specific requirements for Wnt signaling in proper embryonic patterning [7].

This compound in hESC Lineage Specification

For directing hESC differentiation toward specific lineages:

- Neuroectodermal Differentiation: Pre-treat hESCs with this compound (concentration typically 1-5 μM) for 24-48 hours to establish a synchronized Wnt-low population before initiating neural induction protocols [4].

- Culture Conditions: The effect of this compound is context-dependent; defined media (N2B27, mTeSR1) show different responses compared to standard hESC conditions with serum replacement [4].

- Validation: Monitor the establishment of Wnt-low populations using Wnt reporter cell lines or through quantification of Pax6 expression compared to mesendodermal markers [4].

Wnt Signaling Pathway and this compound Mechanism Visualization

The following diagram illustrates the canonical Wnt signaling pathway and the precise mechanism of this compound action:

Figure 2: this compound mechanism of action in the canonical Wnt/β-catenin signaling pathway. This compound specifically inhibits PORCN, preventing Wnt ligand palmitoylation and secretion [8].

The canonical Wnt/β-catenin pathway is initiated when Wnt ligands bind to Frizzled receptors and LRP5/6 co-receptors, leading to Dishevelled (Dvl) activation and inhibition of the destruction complex (GSK-3β, APC, Axin). This prevents β-catenin phosphorylation and degradation, allowing β-catenin accumulation and translocation to the nucleus, where it activates TCF/LEF-mediated transcription of target genes. This compound acts upstream by inhibiting PORCN, a membrane-bound O-acyltransferase essential for Wnt ligand palmitoylation and secretion. Without active Wnt ligands, the destruction complex remains active, continuously targeting β-catenin for proteasomal degradation, thereby maintaining the pathway in an inactive state [8].

Conclusion and Research Implications

This compound serves as a powerful chemical tool for precisely modulating Wnt signaling activity in embryonic development research. Its ability to target PORCN and inhibit Wnt ligand secretion provides distinct advantages over downstream pathway inhibitors, particularly for distinguishing autonomous Wnt functions from compensatory mechanisms. The diverse applications of this compound - from improving IVF outcomes and directing stem cell differentiation to rescuing neurodevelopmental defects - highlight its versatility across developmental contexts.

Future research directions should focus on optimizing temporal-specific applications of this compound, as evidenced by the critical windows of Wnt sensitivity in neurodevelopment [6]. Additionally, combination approaches with other small molecules modulating complementary pathways may enable more precise control over embryonic patterning and tissue morphogenesis. The ongoing development of more sophisticated embryo models [7] [9] will further expand the utility of this compound for investigating human-specific aspects of development that are difficult to study in vivo.

References

- 1. Persistent Wnt signaling affects IVF embryo implantation ... [sciencedirect.com]

- 2. IWP2 impairs the development of porcine somatic cell nuclear ... [pmc.ncbi.nlm.nih.gov]

- 3. IWP2 impairs the development of porcine somatic cell ... [pubmed.ncbi.nlm.nih.gov]

- 4. Endogenous Wnt signalling in human embryonic stem cells ... [nature.com]

- 5. Recording morphogen signals reveals mechanisms ... [pmc.ncbi.nlm.nih.gov]

- 6. WNT signalling control by KDM5C during development ... [nature.com]

- 7. Stepwise Protocol of Establishing Embryo Model from A ... [protocols.io]

- 8. This compound | WNT Pathway Inhibitor [stemcell.com]

- 9. The building blocks of embryo models: embryonic and ... [nature.com]

IWP-2 role in somatic cell nuclear transfer

Mechanism of Action & Core Findings

IWP-2 is a potent and selective small-molecule inhibitor that blocks Wnt protein secretion by inhibiting Porcupine (Porcn), an O-acyltransferase in the endoplasmic reticulum that is essential for Wnt processing and activation [1]. In the context of porcine SCNT embryos, its primary role and effects are:

- Experimental Purpose: this compound was used to investigate the functional importance of the canonical Wnt signaling pathway for the successful development of SCNT embryos [2] [3].

- Key Finding: Treatment with this compound inactivated the Wnt signaling pathway in SCNT blastocysts. This was confirmed by the significantly lower expression levels of downstream target genes, including c-Myc and peroxisome proliferator-activated receptor δ (PPARδ) [2] [3].

- Functional Outcome: This inactivation of Wnt signaling impaired the development of SCNT embryos, most notably by damaging the process of blastocyst hatching [2] [3]. This demonstrates that a functional canonical Wnt pathway is crucial for normal SCNT embryo development.

The following diagram illustrates the logical relationship of this compound's role in SCNT experiments:

Key Quantitative Data from SCNT Studies

The core quantitative findings from the study on porcine SCNT embryos are summarized in the table below.

| Parameter Investigated | Experimental Group | Key Results & Observations |

|---|---|---|

| Wnt Pathway Activity | This compound treated SCNT blastocysts | ↓ Expression of c-Myc and PPARδ (key downstream genes) [2] [3]. |

| Developmental Morphology | This compound treated SCNT embryos | Damaged blastocyst hatching [2] [3]. |

| Gene Expression Pattern | SCNT vs. In Vivo embryos (2-cell to blastocyst) | Temporal patterns of canonical Wnt genes were largely similar; aberrant expression found in only a small number of Wnt signaling genes in SCNT embryos [2]. |

Detailed Experimental Protocol

For your experimental work, here is the detailed methodology for the key experiment citing the use of this compound in porcine SCNT.

Inhibitor Preparation and Application:

- Inhibitor: this compound (commercially available from suppliers like Stemgent, Inc.) [2].

- Working Concentration: 5.0 µM [2].

- Treatment Medium: PZM-3 culture medium [2].

- Treatment Protocol: After electrical activation, reconstructed SCNT embryos were transferred into PZM-3 medium supplemented with 5.0 µM this compound. Control embryos were cultured in PZM-3 without the inhibitor [2].

SCNT Embryo Production (Summary):

- Oocyte Source: Porcine ovaries from a slaughterhouse; Cumulus-oocyte complexes (COCs) were aspirated from follicles [2].

- In Vitro Maturation (IVM): COCs were cultured in TCM-199 medium supplemented with hormones (FSH, LH) and growth factors (EGF) for 42-44 hours [2].

- Enucleation & Reconstruction: After IVM, the first polar body and surrounding cytoplasm were aspirated to enucleate the oocyte. A single somatic cell was injected into the perivitelline space of the enucleated oocyte [2].

- Fusion & Activation: The oocyte-cell complexes were fused and activated using an electrical pulse (e.g., with a BTX Electro Cell Manipulator 2001) in a medium containing mannitol, MgCl₂, CaCl₂, and HEPES [2].

- Embryo Culture: The reconstructed embryos were cultured in PZM-3 medium at 38.5°C in a humidified atmosphere of 5% CO₂. Embryos at various stages (2-cell, 4-cell, morula, blastocyst) were collected at specific time points post-activation for analysis [2].

Broader Research Context

This compound is a versatile tool in stem cell and developmental biology. Beyond SCNT, your fellow researchers often use it to control cell fate, and its effects can be highly context-dependent.

- Enhancing Reprogramming: In the generation of induced pluripotent stem cells (iPSCs), transient inhibition of Wnt signaling with this compound during the initial phase of reprogramming can increase the efficiency of generating pluripotent cells. Premature activation of Wnt signaling can cause cells to differentiate instead of reprogram [4].

- Directing Neural Differentiation: this compound is used in protocols to differentiate human pluripotent stem cells (hPSCs) into specific neural lineages. For example, combined inhibition of BMP, MEK, and WNT pathways (BMWi protocol) helps guide hPSCs toward a telencephalic (forebrain) fate [5]. In 3D models of cranial neural crest cell development, WNT inhibition with this compound was shown to be essential for the induction of NCC-like cells from hPSC aggregates [6].

- Context-Dependent Effects: The outcome of Wnt pathway inhibition is not universal. One study on limbal epithelial stem cells showed that this compound had opposite effects on stem cell marker expression and growth depending on whether the cells were cultured as explants or as isolated cells [1]. This underscores the importance of your specific experimental system.

References

- 1. Divergent effects of Wnt/β-catenin signaling modifiers on ... [nature.com]

- 2. impairs the development of porcine IWP ... 2 somatic cell nuclear [pmc.ncbi.nlm.nih.gov]

- 3. IWP2 impairs the development of porcine somatic cell ... [pubmed.ncbi.nlm.nih.gov]

- 4. One step closer to cell reprogramming | ScienceDaily [sciencedaily.com]

- 5. BMP, MEK, and WNT inhibition with NGN2 expression for ... [pmc.ncbi.nlm.nih.gov]

- 6. In vitro induction of patterned branchial arch-like aggregate ... [nature.com]

Comprehensive Application Notes and Protocol for IWP-2 in Cardiomyocyte Differentiation from Human Pluripotent Stem Cells

Introduction and Scientific Background

IWP-2 (Inhibitor of Wnt Production-2) is a small molecule inhibitor of Porcupine, an enzyme essential for Wnt ligand secretion and activity. Through this mechanism, this compound effectively inhibits the canonical Wnt/β-catenin signaling pathway, playing a crucial role in the efficient differentiation of human pluripotent stem cells (hPSCs), including both embryonic and induced pluripotent stem cells, into functional cardiomyocytes [1] [2].

The use of this compound is grounded in the understanding that Wnt signaling exerts a biphasic effect on cardiac development. During early stages of differentiation, activation of Wnt signaling promotes the formation of mesendoderm and cardiac mesoderm. However, during subsequent stages, precise inhibition of Wnt signaling is essential for the specification and maturation of cardiomyocytes [2] [3]. The temporal application of this compound capitalizes on this latter phase, making it a key component in robust, growth factor-free differentiation protocols such as the widely adopted GiWi protocol (GSK3 inhibitor followed by Wnt inhibitor) [2] [4] [3].

Key Mechanism of Action and Signaling Pathway

The following diagram illustrates the core mechanism by which this compound acts within the biphasic Wnt modulation strategy to direct stem cell fate toward cardiomyocytes.

Diagram 1: this compound Mechanism in Cardiomyocyte Differentiation. This workflow illustrates the biphasic GiWi protocol. This compound acts during the second critical phase by inhibiting Porcupine, blocking Wnt ligand secretion and subsequent β-catenin-mediated signaling, thereby directing cardiac mesoderm toward functional cardiomyocytes.

Detailed Step-by-Step Protocol

This protocol is adapted from established GiWi methods and optimized for monolayer culture [2] [5] [6]. The table below summarizes the key reagents and materials you will need.

Table 1: Essential Reagents and Materials for Differentiation

| Category | Specific Product/Description | Purpose | Example Source |

|---|---|---|---|

| hPSC Lines | H9, H1, IMR90, or other validated lines | Starting cell source | Various |

| Basal Medium | RPMI 1640 | Differentiation base medium | Thermo Fisher |

| Supplement | B-27 Supplement (with and without insulin) | Defined culture environment | Thermo Fisher |

| Wnt Activator | CHIR99021 (GSK3 inhibitor) | Phase 1: Mesendoderm induction | STEMCELL Tech. |

| Wnt Inhibitor | This compound (Porcupine inhibitor) | Phase 2: Cardiac specification | [1] |

| Extracellular Matrix | Matrigel, Geltrex, or Vitronectin | Cell attachment substrate | Various |

| Enzyme | Accutase or similar | Cell dissociation | Innovative Cell Tech. |

Pre-differentiation hPSC Culture (Days -3 to 0)

- Culture Maintenance: Maintain hPSCs in a feeder-free system using a defined medium like mTeSR1 or Essential 8 (E8) on a substrate like Matrigel or Geltrex [2] [6].

- Quality Control: Ensure hPSCs are in a state of optimal pluripotency, with >95% expression of markers like Oct4, and exhibit a uniform, undifferentiated morphology. Poor starting cell quality is a primary cause of differentiation failure [2].

- Passaging: Use an enzyme-free method (e.g., Versene) or a gentle enzyme (e.g., Accutase) for passaging. A Rho kinase inhibitor (Y-27632) may be used for 24 hours after passaging to improve cell survival [2] [7].

- Seeding for Differentiation: Seed hPSCs as single cells or small clumps onto matrix-coated plates. The optimal seeding density is critical and must be determined for each cell line. A general guideline is ~2.4 × 10^4 cells/cm² to achieve 60-70% confluency at the time of differentiation induction [6].

Cardiac Differentiation (Days 0-7)

Table 2: Step-by-Step Differentiation Timeline and Reagents

| Day | Medium | Key Components | Purpose & Notes |

|---|---|---|---|

| Day 0 | RPMI/B-27 without insulin | 6-8 µM CHIR99021 | Initiate differentiation; induce mesendoderm. Concentration is cell-line dependent [6]. |

| Day 1 | RPMI/B-27 without insulin | - | Washout CHIR99021. Cells should show high Brachyury expression [2]. |

| Day 2-3 | RPMI/B-27 without insulin | 2-5 µM this compound | Inhibit Wnt signaling to specify cardiac lineage. Optimal timing is 48-72h after CHIR99021 addition [2] [5]. |

| Day 5 | RPMI/B-27 without insulin | - | Medium change to remove this compound. |

| Day 7 | RPMI/B-27 with insulin | - | Support cardiomyocyte survival and maturation. |

Cardiomyocyte Maturation (Day 7 Onwards)

- After day 7, change the medium every 2-3 days using RPMI 1640 supplemented with B-27 containing insulin [5] [8].

- The first spontaneously contracting areas are typically observed between days 8-10, with robust contractions by day 12 [2] [6].

- Cardiomyocytes can be maintained for several weeks to allow for further structural and functional maturation.

Expected Outcomes and Characterization

Efficiency and Yield

When optimized, this protocol can generate a high yield of 0.8–1.3 million cardiomyocytes per cm², with a purity typically ranging from 80% to over 98% cardiac troponin T-positive (cTnT+) cells, as determined by flow cytometry, without the need for further selection or sorting [2] [3].

Molecular and Functional Characterization

To confirm successful differentiation, the generated cells should be characterized as follows:

- Gene Expression: Monitor key markers via qPCR. Pluripotency genes (OCT4, NANOG) decrease by day 3, while early mesoderm markers (MESP1, Brachyury/T) peak around day 3. Cardiac transcription factors (NKX2-5, ISL1, TBX5) and myofilament proteins (TNNT2, MYH6) increase from day 5 onwards [2] [6].

- Protein Expression: Confirm using immunocytochemistry.

- Day 5-6: Presence of cardiac progenitors (ISL1+, NKX2-5+) [6].

- Day 8+: Robust expression of sarcomeric proteins (cTnT, TNNT2, α-actinin). Organized sarcomeres can be visualized by the striated pattern of MYL7 (atrial light chain) and TNNI3 (cardiac troponin I) staining [2] [6].

- Day 10+: Presence of gap junctions (Connexin 43) between adjacent cardiomyocytes [6].

- Functional Assessment: The most evident functional readout is spontaneous contraction, beginning between days 8-10. Contractile properties (beat rate, force) can be quantified using tools like MUSCLEMOTION software [4] [6]. For electrophiological maturity, action potential recordings or microelectrode array (MEA) measurements can confirm the presence of functional cardiomyocytes and can even reveal atrial-, ventricular-, and nodal-like subtypes [5] [6].

Critical Factors for Success and Troubleshooting

- hPSC Quality: This is the most critical factor. Use low-passage hPSCs that are rigorously maintained in a uniform, undifferentiated state [2].

- Cell Density and Confluency: Initiating differentiation at 60-70% confluency is consistently reported as optimal. Significant deviation leads to poor efficiency or excessive cell death [6].

- Reagent Optimization: The optimal concentration of CHIR99021 and the precise timing for this compound addition must be empirically determined for each new hPSC line. Testing a range of CHIR99021 concentrations (e.g., 4-12 µM) is recommended [2] [8] [6].

- Insulin Timing: The use of B-27 without insulin during the first 5-7 days is crucial, as insulin has been shown to inhibit cardiac differentiation. Switching to B-27 with insulin after the specification phase supports cardiomyocyte survival and maturation [2].

- Improving Purity: Recent advancements show that detaching and reseeding the cardiac progenitor cells (e.g., at day 5) at a lower density can increase cardiomyocyte purity by an absolute 10-20% without negatively affecting yield or function [4].

Applications of hiPSC-Derived Cardiomyocytes

- Disease Modeling: Creating in vitro models of inherited cardiac conditions (e.g., channelopathies, cardiomyopathies) using patient-specific iPSCs [7] [5].

- Drug Screening and Safety Pharmacology: Used to assess drug efficacy and cardiotoxicity (e.g., predicting drug-induced arrhythmias), providing a human-relevant system that is superior to animal models [2] [7].

- Developmental Biology: Studying the molecular and cellular events of early human heart development, which is otherwise inaccessible [7].

- Cell Therapy and Regenerative Medicine: As a potential cell source for repairing damaged heart muscle following injury like myocardial infarction [7] [4].

References

- 1. This compound | WNT Pathway Inhibitor [stemcell.com]

- 2. Directed cardiomyocyte differentiation from human ... [pmc.ncbi.nlm.nih.gov]

- 3. Robust cardiomyocyte differentiation from human ... [pmc.ncbi.nlm.nih.gov]

- 4. Enhancing human pluripotent stem cell differentiation to ... [pmc.ncbi.nlm.nih.gov]

- 5. Comparative analysis of the cardiomyocyte differentiation ... [pmc.ncbi.nlm.nih.gov]

- 6. A method for differentiating human induced pluripotent ... [nature.com]

- 7. A review of protocols for human iPSC culture, cardiac ... [pmc.ncbi.nlm.nih.gov]

- 8. Cardiac differentiation of induced pluripotent stem cells ... [sciencedirect.com]

IWP-2 Working Concentrations

The table below summarizes the typical working concentrations of IWP-2 for its main research applications.

| Application | Cell Type/Model | Typical Working Concentration | Incubation Time |

|---|---|---|---|

| Cardiomyocyte Differentiation | Human Pluripotent Stem Cells (hPSCs) [1] [2] | 2 - 12 µM | Day 3 of differentiation, for 48 hours [1] or 2 days [2] |

| Cancer Research (Anti-proliferation) | Various Cancer Cell Lines (e.g., MIA PaCa-2, SW-620) [3] [4] | ~1.9 - 8.96 µM (Varies by line) | 48 hours [3] [4] |

| Inflammation & Pain Research | Rat Model (Remifentanil-Induced Hyperalgesia) [5] | 60 - 180 µM (intrathecal injection) | Single dose, 30 minutes before inducer [5] |

Detailed Experimental Protocols

Here are detailed methodologies for the primary applications of this compound.

Directed Cardiomyocyte Differentiation from hPSCs

This protocol uses temporal modulation of the Wnt/β-catenin pathway to generate cardiomyocytes [2].

- Key Principle: Sequential activation (using a GSK3 inhibitor like CHIR99021) and subsequent inhibition (using this compound) of Wnt signaling [1] [2].

- Procedure:

- Cell Preparation: Culture hPSCs (e.g., HES-3, H7) to full confluence on an appropriate substrate (e.g., Matrigel) in mTeSR1 medium [1] [2].

- Initiate Differentiation (Day 0): Replace medium with RPMI 1640 supplemented with B-27 supplement (minus insulin). Add a GSK3 inhibitor (e.g., CHIR99021 at 6-12 µM) [2].

- Inhibit Wnt Signaling (Day 3): At day 3, change to fresh RPMI/B-27 (minus insulin) medium containing This compound. The concentration can range from 2 µM [2] to 12 µM [1], with 5 µM being a commonly used point [1] [2].

- Remove this compound (Day 5): After a 48-hour incubation, change back to basal RPMI/B-27 (minus insulin) medium without small molecules.

- Maturation (Day 7 onwards): Continue feeding the cells every 2-3 days. Spontaneously contracting cardiomyocytes typically appear between days 8-12 [2].

Assessing Anti-Proliferative Effects in Cancer Cell Lines

This is a general protocol for testing this compound's effect on cancer cell viability [3] [4].

- Procedure:

- Cell Seeding: Plate cancer cells (e.g., MIA PaCa-2, PANC-1) in appropriate multi-well plates and allow them to adhere.

- Compound Treatment: Treat cells with a range of this compound concentrations. A good starting point is a series from 1 µM to 10 µM, based on effective concentrations reported in literature [3] [4].

- Incubation: Incubate the cells with this compound for 48 hours.

- Viability Assay: Perform a cell viability assay such as MTT. Calculate the half-maximal effective concentration (EC₅₀) for each cell line [4].

Mechanism of Action and Experimental Workflow

This compound is a potent small-molecule inhibitor that targets the membrane-bound O-acyltransferase Porcupine (Porcn). By inhibiting Porcn, this compound prevents a crucial palmitoylation step, thereby blocking the processing and secretion of all Wnt ligands from cells [3] [4]. This action makes it a powerful tool for studying Wnt signaling.

The following diagram illustrates the mechanism of this compound and its application in the cardiomyocyte differentiation protocol:

Critical Notes for Use

- Solubility and Storage: this compound is typically dissolved in DMSO to create a stock solution (e.g., 5-50 mM). Aliquots should be stored at -20°C or -80°C to avoid repeated freeze-thaw cycles [4].

- Serum-Free for Wnt Studies: For experiments specifically investigating Wnt secretion and signaling, treatment in serum-free medium is recommended, as serum contains exogenous Wnts that can confound results.

- Cytotoxicity: The anti-proliferative effects observed in cancer cells at higher micromolar concentrations (EC₅₀ ~1.9-8.96 µM) may be due to off-target effects, such as the inhibition of kinase CK1δ, and not solely Wnt pathway inhibition [3] [4].

References

- 1. Conjoint propagation and differentiation of human embryonic ... [pmc.ncbi.nlm.nih.gov]

- 2. Directed cardiomyocyte differentiation from human ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Wnt/beta-catenin inhibitor | Mechanism [selleckchem.com]

- 4. This compound | Wnt Production Inhibitor [medchemexpress.com]

- 5. Induced Hyperalgesia via Downregulating Spinal NMDA ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for IWP-2 in Cell Culture Treatment

Introduction to IWP-2

This compound (Inhibitor of Wnt Production-2) is a potent small-molecule antagonist that selectively targets the Wnt signaling pathway by inhibiting Porcupine (Porcn), a membrane-bound O-acyltransferase essential for Wnt ligand secretion [1] [2]. By preventing the palmitoylation of Wnt proteins, this compound disrupts Wnt-dependent signaling, making it an invaluable tool for studying embryonic development, stem cell biology, cancer mechanisms, and tissue regeneration [3] [4] [2]. Recent research has revealed that this compound also functions as a selective ATP-competitive inhibitor of Casein Kinase 1 (CK1) δ/ε, suggesting its effects extend beyond Porcn inhibition and may influence CK1δ/ε-related pathways [3].

Mechanism of Action

This compound operates upstream in the Wnt signaling cascade by targeting the very production of active Wnt ligands. The diagram below illustrates its primary and secondary mechanisms of action.

- Primary Mechanism (Porcn Inhibition): this compound directly inhibits Porcn, preventing the palmitoylation of Wnt ligands. This lipid modification is essential for Wnt protein activity and secretion. Consequently, this compound treatment leads to a rapid reduction in the levels of secreted Wnt ligands available to activate signaling pathways in an autocrine or paracrine manner [1] [2].

- Secondary Mechanism (CK1δ/ε Inhibition): Structural studies and in vitro kinase assays have demonstrated that this compound binds competitively to the ATP-binding pocket of CK1δ/ε. This dual activity is significant because CK1 isoforms are involved in various cellular processes, including the regulation of the Wnt/β-catenin destruction complex. This suggests that the cellular effects observed with this compound treatment may result from a combined inhibition of both Wnt ligand production and CK1δ/ε kinase activity [3].

Detailed Experimental Protocols

This section provides standardized methodologies for using this compound in common research applications.

Protocol 1: Inhibition of Wnt/β-catenin Signaling in Naïve Human Embryonic Stem Cells (hESCs)

This protocol is adapted from studies investigating the role of Wnt signaling in maintaining naïve pluripotency [4].

- Objective: To assess the functional role of autocrine/paracrine Wnt signaling in naïve hESC self-renewal and pluripotency.

- Materials:

- Methodology:

- Cell Culture: Maintain naïve hESCs in their respective culture conditions.

- Treatment: Add this compound to the culture medium at a final concentration of 2-5 µM. A vehicle control (DMSO at the same dilution) must be included in parallel.

- Duration: Treat cells for a minimum of 48 to 96 hours, with medium changes every 24-48 hours to maintain inhibitor concentration.

- Analysis: Evaluate the effects by:

- Proliferation Assays: Quantify cell number or colony formation efficiency.

- Gene Expression: Analyze mRNA levels of Wnt target genes (e.g., AXIN2, TROY) via qRT-PCR.

- Functional Readouts: Monitor changes in a β-catenin-activated reporter (BAR) if available [4].

- Key Findings: Inhibition of Wnt secretion with this compound in naïve hESCs reduces cell proliferation and colony formation without inducing immediate differentiation. However, it prompts a shift toward a more primed-like proteomic and metabolic state, indicating that Wnt/β-catenin signaling is critical for reinforcing the naïve pluripotent identity [4].

Protocol 2: Directed Differentiation of Human Pluripotent Stem Cells (hPSCs) to Cardiomyocytes

This protocol is optimized for a 96-well microplate format, enabling high-throughput differentiation and screening [5].

- Objective: To efficiently generate functional cardiomyocytes from hPSCs via temporal modulation of Wnt signaling.

- Materials:

- hPSCs (e.g., H1, H9 hESCs; Detroit 551-A, AG05836B-15 hiPSCs).

- Essential 8 (E8) Medium.

- Geltrex or similar extracellular matrix.

- CHIR99021 (GSK3 inhibitor).

- This compound stock solution.

- RPMI 1640 medium.

- B-27 supplement (with and without insulin).

- Methodology:

- Cell Seeding: Seed hPSCs as single cells or small clumps in E8 medium supplemented with a ROCK inhibitor (Y-27632) onto Geltrex-coated 96-well plates at a density of 2.4 × 10^4 cells/cm².

- Initiation of Differentiation: When cells reach 60-70% confluency (typically 2-3 days post-seeding), initiate differentiation by adding RPMI/B-27 without insulin medium containing 6-8 µM CHIR99021 (concentration is cell line-dependent). This activates Wnt signaling to drive mesoderm formation.

- Inhibition of Wnt Signaling: After 72 hours of CHIR99021 treatment, add this compound at a common working concentration of ~5 µM in fresh RPMI/B-27 without insulin medium for 48 hours. This critical step inhibits Wnt signaling to promote cardiac mesoderm specification.

- Post-Differentiation Culture: On day 5, replace the medium with RPMI/B-27 without insulin. From day 7 onwards, feed the cells every 2-3 days with RPMI/B-27 with insulin.

- Expected Outcomes: Areas of spontaneously contracting cardiomyocytes are typically observed by day 7-10. By day 15, flow cytometry analysis typically shows >80% of cells expressing cardiac troponin T (TNNT2), confirming high-purity cardiomyocyte differentiation [5].

Protocol 3: Generation of Calretinin Interneurons from Neuroepithelial Stem Cells (NESCs)

This protocol describes an efficient method for generating a specific neuronal subtype by ventral telencephalic patterning [6].

- Objective: To differentiate hPSC-derived NESCs into calretinin (CR)-positive interneurons.

- Materials:

- NESCs derived from hPSCs.

- Poly-L-ornithine/laminin-coated plates.

- Neurobasal Medium supplemented with N2, B27, NEAA, and Glutamax.

- This compound, Sonic Hedgehog (SHH), Purmorphamine (Pur, a SHH pathway agonist).

- BDNF and GDNF.

- Methodology:

- Cell Seeding: Seed NESCs onto coated plates in NESC culture medium.

- Induction of Ventral Telencephalic Lineage: On day 1, replace the medium with basic differentiation medium supplemented with optimized concentrations of small molecules:

- This compound: 1 µM

- SHH: 15 ng/mL

- Purmorphamine: 1.5 µM

- Duration: Maintain cells in this induction medium from day 1 to day 8.

- Terminal Differentiation: On day 7, add BDNF and GDNF (10 ng/mL each) to promote neuronal maturation. For further functional maturation, co-culture with mouse cortical astrocytes can be initiated around day 12.

- Key Findings: This combined modulation of Shh and Wnt signaling (via this compound) enables the efficient generation of CR-interneurons, with protocols achieving purities of approximately 80%, as confirmed by immunostaining and single-cell RNA sequencing [6].

Quantitative Data and Solution Preparation

This compound Stock Solution Preparation

| Parameter | Specification |

|---|---|

| Molecular Weight | 466.6 g/mol [2] |

| Recommended Solvent | DMSO [2] |

| Stock Concentration | 5-10 mM (e.g., 23.35 mg/mL in DMF) [2] |

| Storage | -20°C, protected from light [2] |

| Aliquot | Recommended to avoid freeze-thaw cycles |

Working Concentration Summary

The table below summarizes the effective concentrations of this compound across various documented applications.

Table: Effective this compound Concentrations in Different Cell Culture Applications

| Application | Cell Type | Working Concentration | Treatment Duration | Key Objective |

|---|---|---|---|---|

| Naïve hESC Studies [4] | Naïve human ESCs (e.g., ELF1) | 2 - 5 µM | 48 - 96 hours | Inhibit autocrine Wnt signaling to study pluripotency |

| Cardiomyocyte Differentiation [5] | hPSCs (H1, H9, hiPSCs) | ~5 µM | 48 hours | Specify cardiac mesoderm after Wnt activation |

| Interneuron Differentiation [6] | Neuroepithelial Stem Cells (NESCs) | 1 µM | 7 days (Days 1-8) | Ventral telencephalic patterning |

| EpiSC Derivation [7] | Mouse post-implantation epiblast | Not explicitly stated (common use: 2-5 µM) | Continuous | Suppress differentiation and maintain primed pluripotency |

| Cancer Cell Studies (in vitro) [2] | Gastric cancer cell line (MKN28) | 10 - 50 µM | 4 days | Suppress proliferation, migration, and invasion |

Critical Considerations and Troubleshooting

- Solubility and Vehicle Control: this compound has limited solubility in aqueous solutions. It is first dissolved in DMSO, and the final concentration of DMSO in the culture medium should typically not exceed 0.1%. A vehicle control with an equivalent amount of DMSO is mandatory for all experiments [2].

- Dual Inhibition Specificity: Researchers should be aware that the observed phenotypic effects of this compound may be due to the combined inhibition of both Porcn and CK1δ/ε. For studies requiring high specificity, appropriate control experiments, such as using Porcn-specific or CK1δ/ε-specific inhibitors, should be considered to deconvolve the mechanisms [3].

- Concentration and Timing Optimization: The effective concentration and treatment window for this compound are highly dependent on the biological system and desired outcome. This is particularly critical in differentiation protocols where Wnt signaling must be sequentially activated and inhibited. Preliminary dose-response and time-course experiments are strongly recommended when applying this compound to a new cell line or experimental setup [6] [5].

- Cell Health Monitoring: High concentrations of this compound (e.g., >10 µM) or prolonged exposure can lead to reduced cell viability or induction of apoptosis, as observed in cancer cell lines. Monitor cells for signs of toxicity, such as increased cell rounding and detachment [2].

Conclusion

This compound is a versatile and powerful chemical tool for the precise manipulation of Wnt signaling in cell culture systems. Its well-characterized role in inhibiting Wnt ligand production, combined with its recently identified activity against CK1δ/ε, allows researchers to probe complex signaling networks in stem cell biology, neurodevelopment, cardiogenesis, and oncology. The protocols and data summarized in these application notes provide a robust foundation for implementing this compound in research, ensuring reproducible and high-quality results. As with all small molecule inhibitors, careful experimental design, including proper controls and concentration optimization, is paramount to its successful application.

References

- 1. This compound | WNT Pathway Inhibitor [stemcell.com]

- 2. This compound - Wnt Production and PORCN Inhibitor [apexbt.com]

- 3. Discovery of Inhibitor of Wnt Production 2 (this compound) and ... [pubmed.ncbi.nlm.nih.gov]

- 4. Wnt/β-catenin signaling promotes self-renewal and inhibits ... [pmc.ncbi.nlm.nih.gov]

- 5. A method for differentiating human induced pluripotent ... [nature.com]

- 6. Directed and efficient generation of calretinin interneurons ... [pmc.ncbi.nlm.nih.gov]

- 7. A Simple and Robust Method for Establishing ... [sciencedirect.com]

Comprehensive Application Notes and Protocols for IWP-2 in Stem Cell Differentiation to Cardiomyocytes

Introduction to IWP-2 and Its Role in Stem Cell Differentiation